molecular formula C8H10N2OS B15174201 1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol

1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol

Cat. No.: B15174201
M. Wt: 182.25 g/mol
InChI Key: NWVJJPPHTWLLDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol is a heterocyclic compound that features both imidazole and thiazole rings

Preparation Methods

The synthesis of 1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol typically involves multi-step reactions. One common synthetic route includes the reaction of 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions to form the imidazo[2,1-b][1,3]thiazole core. Subsequent functionalization of this core with ethanol can be achieved through nucleophilic substitution reactions . Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or tetrahydrofuran, and controlled temperatures to optimize reaction rates and yields .

Scientific Research Applications

1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound interferes with essential biological processes in microorganisms .

Properties

Molecular Formula

C8H10N2OS

Molecular Weight

182.25 g/mol

IUPAC Name

1-(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol

InChI

InChI=1S/C8H10N2OS/c1-5-7(6(2)11)12-8-9-3-4-10(5)8/h3-4,6,11H,1-2H3

InChI Key

NWVJJPPHTWLLDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=CN12)C(C)O

Origin of Product

United States

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